

# Quantitative Structure-Activity Relationship (QSAR) of 2-Ethyl-4-methylpentanal: A Comparative Guide

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## Compound of Interest

Compound Name: 2-Ethyl-4-methylpentanal

Cat. No.: B086117

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## Introduction

A Quantitative Structure-Activity Relationship (QSAR) model is a mathematical equation that relates the chemical structure of a molecule to its biological activity.[1] For **2-Ethyl-4-methylpentanal**, a branched aliphatic aldehyde, a specific, publicly available QSAR model has not been extensively documented. However, by examining established QSAR models for structurally similar aldehydes and fragrance compounds, we can establish a comparative framework to understand its potential biological activities and guide future research. This guide provides a comparative analysis of relevant QSAR methodologies and data, offering a roadmap for developing a predictive model for **2-Ethyl-4-methylpentanal**.

## Physicochemical Properties of 2-Ethyl-4-methylpentanal

A crucial first step in any QSAR study is the characterization of the molecule's physicochemical properties. These properties, often referred to as molecular descriptors, are the independent variables in a QSAR model. Key properties for **2-Ethyl-4-methylpentanal** are summarized below.

Property	Value	Source
Molecular Formula	C8H16O	PubChem[2]
Molecular Weight	128.21 g/mol	PubChem[2]
XLogP3	2.3	PubChem[2]
IUPAC Name	2-ethyl-4-methylpentanal	PubChem[2]
SMILES	<chem>CCC(CC(C)C)C=O</chem>	PubChem[2]
InChIKey	RASFNDNSLQUKNY- UHFFFAOYSA-N	PubChem[2]

## Comparative QSAR Models for Aldehydes and Fragrance Compounds

While a specific QSAR model for **2-Ethyl-4-methylpentanal** is not readily available, studies on other aldehydes and fragrance compounds provide valuable insights into the types of models and descriptors that are likely to be relevant.

### 1. Aquatic Toxicity of Aldehydes

A study on the aquatic toxicity of aldehydes proposed a generic interspecies QSAR model that can predict acute toxicity to various aquatic organisms.[3][4] The toxicity of aldehydes that act via a Schiff-base mechanism was found to be dependent on two key descriptors: hydrophobicity (log Kow) and reactivity (donor delocalizability for the aldehyde O-site, DO-atom).[3][5]

The general form of the QSAR model is:  $\log(1/C) = b + k_1 * \log(Kow) + k_2 * DO\text{-atom}$

Where:

- C is the toxic concentration (e.g., LC50 or IGC50).
- b, k1, and k2 are constants determined by regression analysis.

### Comparative Data for Aquatic Toxicity QSAR Models

Organism	Model Equation	n	r <sup>2</sup>	Q <sup>2</sup>
Fathead Minnow (Pimephales promelas)	$\log(1/LC50) =$ $-2.503 + 0.480 *$ $\log(Kow) +$ $18.983 * DO-$ atom	62	0.619	0.587
Ciliate (Tetrahymena pyriformis)	$\log(1/IGC50) =$ $-0.985 + 0.530 *$ $\log(Kow) +$ $11.369 * DO-$ atom	81	0.651	0.626
Global Interspecies Model	$\log(E^{-1}) =$ $b(\text{Organism}) +$ $0.505 * \log(Kow)$ $+ 14.315 * DO-$ atom	143	0.698	0.681

(Source: Environmental Toxicology and Chemistry[3][4])

## 2. Flavor Thresholds of Aldehydes in Beer

A study investigating the flavor thresholds of various volatile compounds in beer, including aldehydes, developed QSAR models to relate molecular structure to sensory perception.[6] This research demonstrated strong nonlinear relationships between the logarithm of the flavor threshold and several molecular structure descriptors.[6] While the specific descriptors are not detailed in the abstract, the high correlation coefficient ( $R^2 = 0.920$  for aldehydes) indicates a strong predictive capability.[6]

## 3. QSAR of Ambergris Fragrance Compounds

For fragrance compounds, a combinatorial QSAR (Combi-QSAR) approach has been shown to be effective.[7] This method explores multiple combinations of descriptor collections and correlation methods to build robust and predictive models.[8] For a dataset of 98 ambergris compounds, a k-Nearest Neighbors (kNN) classification in combination with Comparative

Molecular Field Analysis (CoMFA) descriptors was identified as a highly predictive QSAR approach.

### Experimental Protocols

Developing a reliable QSAR model requires high-quality experimental data. Below are generalized protocols for key experiments relevant to the QSAR of aldehydes.

#### Aquatic Toxicity Testing (based on the ciliate model)

- Organism: Tetrahymena pyriformis (amicronucleated strain).
- Assay: 2-day static population growth impairment assay.
- Procedure:
  - Prepare a series of concentrations of the test aldehyde in a suitable medium.
  - Inoculate the test solutions with a known density of T. pyriformis.
  - Incubate under controlled conditions (temperature, light).
  - Measure population density spectrophotometrically at 540 nm after a set period (e.g., 48 hours), allowing for several cell cycles in the control group.
  - Calculate the 50% inhibitory growth concentration (IGC50) from the concentration-response curve.<sup>[3]</sup>

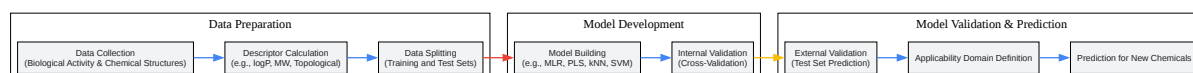
#### Computational Descriptor Generation

- Software: Utilize molecular modeling software such as MOE, Dragon, or open-source tools like the OECD QSAR Toolbox.<sup>[7][9]</sup>
- Procedure:
  - Input the 3D structure of **2-Ethyl-4-methylpentanal**.
  - Calculate a range of molecular descriptors, including:

- Topological descriptors: Based on the 2D representation of the molecule.
- Geometrical descriptors: Based on the 3D structure.
- Quantum-chemical descriptors: Such as HOMO and LUMO energies, and atomic charges (e.g., DO-atom).[3]
- Hydrophobicity descriptors: Like log Kow.

## QSAR Model Development and Validation Workflow

The following diagram illustrates a typical workflow for developing a QSAR model.



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